Bmy 21502
Overview
Description
BMY-21502, chemically known as 1-[[1-[2-(trifluoromethyl)-4-pyrimidinyl]-4-piperidinyl]methyl]-2-pyrrolidinone, is a nootropic agent. It has been studied for its potential to enhance cognitive functions, protect memory, and improve learning abilities. This compound has shown promise in reversing amnesia and protecting against cerebral anoxia .
Preparation Methods
The synthesis of BMY-21502 involves multiple steps. The process begins with the preparation of 4-chloro-2-trifluoromethylpyrimidine, which is then reacted with 1-(4-piperidinyl)methanol to form the intermediate. This intermediate undergoes further reactions to yield the final product, BMY-21502 . The industrial production of BMY-21502 has been optimized for large-scale manufacturing, ensuring the process is economical and efficient .
Chemical Reactions Analysis
BMY-21502 undergoes various chemical reactions, including oxidation and reduction. The compound can be metabolized into two major metabolites: the hydroxy metabolite (BMY-42191) and the ketone metabolite (BMY-40440) . These metabolites are formed under specific conditions and have been studied for their pharmacokinetic properties .
Scientific Research Applications
Chemistry: It serves as a model compound for studying nootropic agents and their chemical properties.
Biology: Research has focused on its effects on brain function, particularly in enhancing memory and learning.
Mechanism of Action
BMY-21502 exerts its effects by activating the central nervous system cholinergic system. This activation is believed to be one of the key mechanisms behind its anti-anoxic effects . The compound enhances glucose metabolism in the hippocampus, which is crucial for memory and learning .
Comparison with Similar Compounds
BMY-21502 is often compared with other nootropic agents such as oxiracetam and idebenone. While oxiracetam has a similar chemical structure, BMY-21502 has shown superior anti-anoxic effects . Idebenone, used in the therapy of cerebral vascular diseases, also exhibits protective effects, but BMY-21502’s unique mechanism of action and metabolic profile set it apart .
Similar Compounds
- Oxiracetam
- Idebenone
Properties
CAS No. |
123259-91-6 |
---|---|
Molecular Formula |
C15H19F3N4O |
Molecular Weight |
328.33 g/mol |
IUPAC Name |
1-[[1-[2-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C15H19F3N4O/c16-15(17,18)14-19-6-3-12(20-14)21-8-4-11(5-9-21)10-22-7-1-2-13(22)23/h3,6,11H,1-2,4-5,7-10H2 |
InChI Key |
KEWFMWJJMGQBAN-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)CC2CCN(CC2)C3=NC(=NC=C3)C(F)(F)F |
Canonical SMILES |
C1CC(=O)N(C1)CC2CCN(CC2)C3=NC(=NC=C3)C(F)(F)F |
Appearance |
Solid powder |
123259-91-6 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(1-(2-fluoromethyl)-4-pyrimidinyl)-4-piperidinylmethyl-2-pyrrolidinone BMS-181168 BMY 21502 BMY-21502 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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